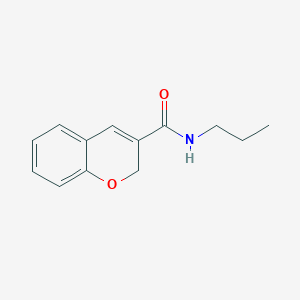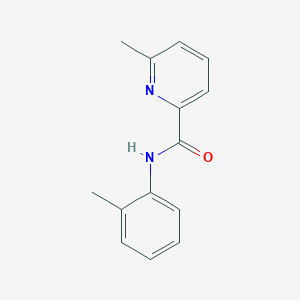
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, also known as CPTC, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves the inhibition of the AKT/mTOR pathway, which is a signaling pathway involved in cell growth and survival. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the phosphorylation of AKT and mTOR, which leads to the inhibition of downstream signaling pathways and the induction of cell cycle arrest and apoptosis in cancer cells. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of cell cycle arrest and apoptosis, and the modulation of GABA receptor activity. It has also been reported to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to modulate multiple targets, and its potential applications in various fields of research. However, there are also some limitations to its use, including its low solubility in water and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, including the optimization of its synthesis method and the development of more potent and selective derivatives. Further studies are needed to elucidate the mechanism of action of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide and its potential applications in various fields of research, including cancer research and neuroscience. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may also have potential applications in drug discovery and development, and further studies are needed to explore its therapeutic potential.
Synthesemethoden
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 4-chlorophenyl hydrazine with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or its esters, or by the reaction of 4-chlorophenyl hydrazine with 1,3,5-trimethylpyrazole-4-carboxamide in the presence of a coupling agent such as EDC or DCC. The yield of N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of various cancer cells, including prostate cancer, breast cancer, and lung cancer cells. N-(4-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the AKT/mTOR pathway. It also has potential applications in the field of neuroscience research, as it has been reported to modulate the activity of GABA receptors.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-12(9(2)17(3)16-8)13(18)15-11-6-4-10(14)5-7-11/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWUPKJGBRAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

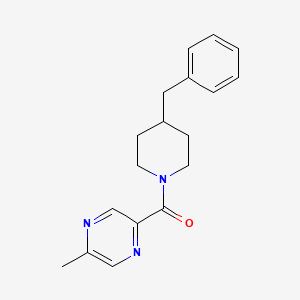
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
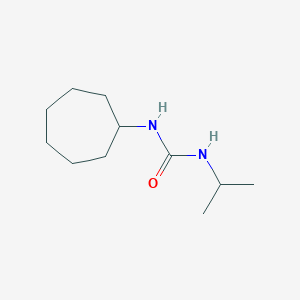


![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)
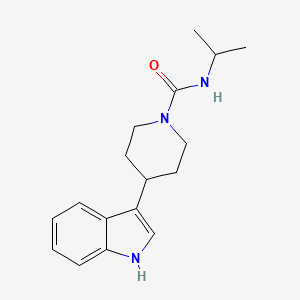



![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)
